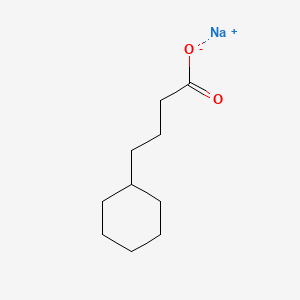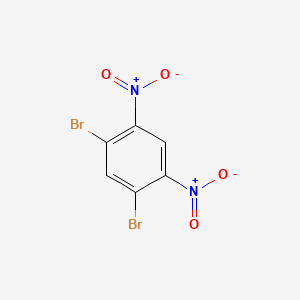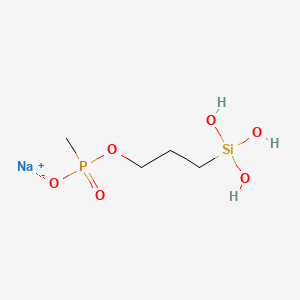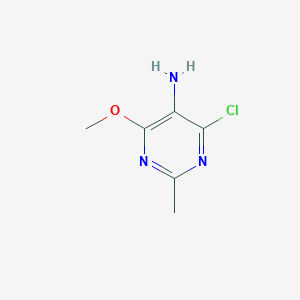
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride
Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride, also known as “DIAH”, is a synthetic compound with a wide range of applications in scientific research. It is used as a building block in organic synthesis, as a reagent in various biochemical and physiological studies, and as a pharmacological tool. In
Scientific Research Applications
Dual C–H Functionalization
Amines, including 1,2,3,4-tetrahydroisoquinoline, have been studied for redox-neutral annulations with various aldehydes, demonstrating the capability for dual C–H bond functionalization. Acetic acid acts as a co-solvent and the sole promoter in these transformations, showcasing the potential application in synthesizing complex organic structures through efficient bond formations (Zhengbo Zhu & D. Seidel, 2017).
Synthesis of Isoxazolines
Isoxazolines have been synthesized via reactions of substituted enones with hydroxylamine hydrochloride and sodium acetate in aqueous acetic acid, yielding high product yields under ultrasound irradiation. This methodology highlights the role of acetic acid in facilitating environmentally friendly and efficient synthesis protocols for heterocyclic compounds (V. Tiwari, Ali Parvez, & J. Meshram, 2011).
Antivirus Activity Mechanism Investigation
Isoquinoline derivatives have been investigated for their antivirus activities against human respiratory diseases. A study on 1-(p-chlorophenoxymethyl)-3, 4-dihydroisoquinoline hydrochloride and its analogs revealed their mechanism of action, which is presumed not to inhibit neuraminidase enzyme directly but to block the color development of N-acetylneuraminic acid, providing insights into the molecular basis of their antiviral effects (K. Shinkai & T. Nishimura, 1972).
Antimicrobial and Antifungal Activities
Research on the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates revealed significant antimicrobial and antifungal activities. These compounds, derived from hydroxyquinoline and ethyl chloroacetate, exhibit potential as leads for developing new antimicrobial agents (Maqbool Ahmed et al., 2006).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZXHCONKSNOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173820 | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride | |
CAS RN |
200064-94-4 | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-acetamido-4-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1587413.png)








